molecular formula C15H22O3 B1671426 Gemfibrozil CAS No. 25812-30-0

Gemfibrozil

Cat. No.: B1671426
CAS No.: 25812-30-0
M. Wt: 250.33 g/mol
InChI Key: HEMJJKBWTPKOJG-UHFFFAOYSA-N
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Description

Gemfibrozil is a lipid-regulating agent used primarily to reduce serum triglyceride levels in patients with hyperlipidemia. This compound is often prescribed to patients who have not adequately responded to weight loss, diet, exercise, and other medications .

Mechanism of Action

Target of Action

Gemfibrozil primarily targets the peroxisome proliferator-activated receptor-alpha (PPARα) . PPARα is a nuclear receptor that plays a key role in regulating lipid metabolism .

Mode of Action

This compound activates PPARα, which alters lipid metabolism . This activation leads to increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII, and lipoprotein lipase (LPL). It also inhibits the synthesis of apolipoprotein B and decreases the removal of free fatty acids by the liver, leading to increased clearance .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It stimulates the peripheral lipolysis of triglyceride-rich lipoproteins such as very low-density lipoprotein (VLDL) and chylomicrons by stimulating lipoprotein lipase (LPL). It also inhibits the synthesis of VLDL in the liver . These actions result in decreased serum VLDL levels and increased HDL-cholesterol concentrations .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and undergoes enterohepatic circulation . It is primarily metabolized in the liver by CYP3A4 . The elimination half-life is approximately 1.5 hours , and most of the drug (around 94%) is excreted unchanged through the kidneys . The bioavailability of this compound is close to 100% .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in plasma triglycerides and an increase in HDL cholesterol . It also results in the appearance of smaller and heavier HDL particles in the plasma . At the cellular level, this compound inhibits the activation of NF-κB, AP-1, and C/EBPβ in cytokine-stimulated astroglial cells, which are known to increase the expression of iNOS and the production of NO in response to proinflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound can potentiate the action of warfarin and indanedione anticoagulants, and its concomitant administration with statin drugs increases the risk of muscle cramping, myopathy, and rhabdomyolysis . Furthermore, the drug should be used with caution in patients with hepatic dysfunction, biliary tract disease, renal dysfunction, and in pregnant women .

Safety and Hazards

Gemfibrozil is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life . It should not be given to patients with severe liver or kidney disease, gallbladder disease .

Future Directions

Gemfibrozil is usually taken 30 minutes before breakfast and dinner . It is only part of a complete treatment program that may also include diet, exercise, and weight control . Even if you have no symptoms, tests can help your doctor determine if this medicine is effective .

Biochemical Analysis

Biochemical Properties

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism . This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB .

Cellular Effects

It also increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .

Molecular Mechanism

Together these actions decrease serum VLDL levels and increase HDL-cholesterol .

Temporal Effects in Laboratory Settings

This compound alters lipid metabolism to treat patients with hyperlipidemia . The duration of action requires twice-daily dosing as the mean residence time of this compound is up to 9.6h in patients with chronic renal failure .

Dosage Effects in Animal Models

In chow-fed animals and those with hypertriglyceridemia induced by fructose administration or a high-fat diet, this compound reduces plasma triglyceride concentration . Total plasma cholesterol is usually unaffected by this compound in animals fed a normal chow diet but is reduced in those fed a high cholesterol diet .

Metabolic Pathways

This compound activates PPARα, which alters lipid metabolism . This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB .

Transport and Distribution

The volume of distribution of this compound is estimated to be 0.8L/kg . This compound is 99% protein-bound . It is 98.6% bound to serum albumin, 0.8% bound to erythrocytes, and 0.8% unbound . There is negligible binding to alpha-1-acid glycoprotein .

Subcellular Localization

This compound has been detected in biosolids (the solids remaining after sewage treatment) at concentrations up to 2650 ng/g wet weight . This indicates that it survives the wastewater treatment process. It is also detected as an environmental persistent micropollutant in aquifers and in groundwaters in karstic areas .

Comparison with Similar Compounds

Gemfibrozil is similar to other fibrates such as clofibrate and fenofibrate. it has unique properties that make it distinct:

List of Similar Compounds

This compound’s unique mechanism of action and its effectiveness in reducing triglyceride levels make it a valuable compound in the treatment of hyperlipidemia.

Properties

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0020652
Record name Gemfibrozil
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Gemfibrozil
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Boiling Point

159 °C at 0.02 mm Hg
Record name Gemfibrozil
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Solubility

2.78e-02 g/L
Record name Gemfibrozil
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Mechanism of Action

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action.
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Color/Form

Crystals from hexane

CAS No.

25812-30-0
Record name Gemfibrozil
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Melting Point

58-61, 62 °C, 61 - 63 °C
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Synthesis routes and methods I

Procedure details

and finally mainly metronidazole, itraconazole, ciclosporine, piperacilline and cefuroxime.
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Synthesis routes and methods II

Procedure details

subsequently reacting said 2-methylpropyl 5-chloro-2,2-dimethylpentanoate with sodium 2,5-dimethylphenolate under reflux in a solvent comprising a mixture of from 10 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide to 5 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide, hydrolyzing the resulting ester, and thereafter acidifying the mixture and isolating 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Gemfibrozil's primary mechanism of action in lowering lipid levels?

A1: this compound's primary mechanism for lowering lipids involves increasing the activity of extrahepatic lipoprotein lipase (LPL). [] This enzyme plays a crucial role in breaking down triglycerides in lipoproteins like chylomicrons and very low-density lipoproteins (VLDL). Consequently, this leads to the conversion of VLDL to low-density lipoproteins (LDL) and subsequently to high-density lipoproteins (HDL). [] this compound also inhibits the synthesis and increases the clearance of apolipoprotein B, which is responsible for carrying VLDL. []

Q2: How does this compound affect HDL levels in the body?

A2: this compound stimulates the synthesis of apolipoprotein AI (apo AI) and apolipoprotein AII (apo AII), the main protein components of HDL. This leads to an increase in plasma HDL cholesterol levels. [] Studies show a 27% increase in apo AI synthesis and a 34% increase in apo AII synthesis with this compound treatment. []

Q3: Does this compound impact the size of HDL particles?

A3: Yes, this compound administration is associated with the appearance of smaller and denser HDL particles in the plasma. [] This alteration in HDL particle size and composition might influence their functionality and contribute to the drug's overall lipid-lowering effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C15H22O3, and its molecular weight is 250.33 g/mol. []

Q5: Has molecular modeling been used to understand the interaction between this compound's metabolite and CYP2C8?

A5: Yes, molecular modeling studies of this compound acyl-β-glucuronide within the CYP2C8 active site suggest that the ortho-methyl position on the this compound moiety is the likely site of covalent binding to the heme group. [] This covalent interaction is thought to contribute to the mechanism-based inhibition of CYP2C8 by this compound acyl-β-glucuronide.

Q6: How is this compound primarily metabolized and eliminated from the body?

A7: this compound undergoes extensive metabolism in the liver, primarily through glucuronidation. [, , ] This process involves the addition of glucuronic acid to this compound, forming this compound acyl-β-glucuronide, which is then excreted from the body. [, , ]

Q7: Does co-administration of this compound with other drugs affect its pharmacokinetics?

A8: Yes, co-administration of this compound with certain drugs can significantly alter its pharmacokinetic profile. For example, the presence of lopinavir-ritonavir, a combination therapy for HIV, was found to decrease this compound concentrations significantly. [] This interaction is attributed to reduced this compound absorption when administered alongside lopinavir-ritonavir. [] Conversely, this compound administration alongside ezetimibe doesn't appear to significantly impact the pharmacokinetics of either drug in a clinically relevant manner. []

Q8: Does this compound's metabolite, this compound 1-O-β-glucuronide, have any notable pharmacological activity?

A9: Yes, this compound 1-O-β-glucuronide (this compound glucuronide) demonstrates potent, metabolism-dependent inhibition of the cytochrome P450 enzyme CYP2C8. [] This inhibition is noteworthy as it can lead to drug-drug interactions, particularly with medications metabolized by CYP2C8. []

Q9: Are there species-related differences in the exposure to this compound 1-O-β-glucuronide?

A10: Yes, a significant difference exists in the relative exposure to this compound 1-O-β-glucuronide between humans and mice. Studies show the molar ratio of this compound 1-O-β-glucuronide to this compound in mice is substantially higher than in humans. [] This disparity highlights potential limitations in extrapolating findings from mouse models to humans when evaluating drug-drug interaction risks associated with this compound 1-O-β-glucuronide. []

Q10: How does this compound affect dopaminergic neurons in the context of Parkinson's disease?

A11: Studies utilizing a mouse model of Parkinson's disease demonstrated that this compound protected tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta and TH fibers in the striatum following MPTP-induced toxicity. [] This neuroprotective effect was accompanied by the normalization of striatal neurotransmitters and improvement in locomotor activities. []

Q11: What role does PPARα play in the neuroprotective effects of this compound?

A12: The neuroprotective effects of this compound are attributed to its activation of Peroxisome Proliferator-Activated Receptor α (PPARα). [] This conclusion stems from the observation that this compound's ability to protect nigrostriatal pathways and improve locomotor function in MPTP-treated mice was absent in PPARα knockout mice. [] Further investigation revealed that this compound stimulated the transcription of the Glial cell line-derived neurotrophic factor (GDNF) gene in astrocytes via PPARα. [] This finding is crucial as GDNF plays a vital role in neuronal survival and protection against neurotoxicity.

Q12: Can this compound ameliorate the progression of Juvenile Neuronal Ceroid Lipofuscinosis (JNCL)?

A13: Research using a mouse model of JNCL (Cln3Δex7/8 mice) suggests that this compound treatment may have therapeutic benefits. [] It was observed that oral this compound administration reduced both microglial and astroglial activation, attenuated neuroinflammation, and restored levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. [] Furthermore, this compound treatment led to a decrease in the accumulation of Subunit c of Mitochondrial ATP Synthase (SCMAS), a key component of the storage material in JNCL, within the somatosensory barrel field (SBF) cortex. []

Q13: How does this compound interact with TFEB in the context of JNCL?

A14: Studies indicate that this compound stimulates the recruitment of PPARα to the TFEB gene promoter in vivo within the SBF cortex of Cln3ΔJNCL mice. [] This interaction is significant as it suggests that this compound, through its activation of PPARα, enhances the transcription of TFEB, potentially contributing to the observed improvements in lysosomal biogenesis and reduction of storage material accumulation. [] Further supporting this, JNCL pathology was exacerbated in Cln3ΔJNCL mice lacking PPARα (Cln3ΔJNCLΔPPARα), and this compound treatment failed to alleviate the disease progression in these mice. []

Q14: Does this compound offer any benefits in a rat model of ethanol-induced hyperlipidemia?

A15: Studies using rats with ethanol-induced hyperlipidemia showed that this compound effectively counteracted the adverse effects of ethanol on lipid metabolism. this compound administration successfully reduced elevated levels of liver total lipids, serum total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides. [] Furthermore, this compound treatment increased serum HDL-cholesterol levels, which were lowered due to ethanol exposure. [] These findings suggest that this compound can be a potential therapeutic option for managing alcohol-induced hyperlipidemia.

Q15: How does this compound compare to leptin in treating ethanol-induced hyperlipidemia in rats?

A16: While both this compound and leptin demonstrate efficacy in mitigating ethanol-induced hyperlipidemia in rats, they exhibit distinct effects on body weight and glucose regulation. [] Leptin administration led to a significant reduction in body weight and fasting serum glucose levels while elevating serum HDL-cholesterol. [] Conversely, this compound treatment did not significantly impact body weight or fasting glucose but significantly decreased LDL-cholesterol levels. [] This difference highlights the complex interplay of metabolic pathways and the potential for tailored therapeutic approaches.

Q16: What analytical techniques were used to study this compound and its metabolites?

A17: A variety of analytical techniques were employed to study this compound and its metabolites. These include high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], gas chromatography-mass spectrometry (GC-MS), electrochemiluminescence (ECL) [], enzyme-linked immunosorbent assay (ELISA), spectrophotometry [], polymerase chain reaction (PCR) [, ], western blot [], and gradient gel electrophoresis. []

Q17: How persistent is this compound in the environment, and what are the potential implications?

A18: this compound has been detected in wastewater influent and effluent, indicating its incomplete removal during wastewater treatment processes. [] Studies have shown its presence in groundwater below land application sites receiving treated wastewater effluent, highlighting its potential for environmental persistence and migration. [] The sorption capacity of this compound varies depending on the soil type, with higher organic carbon content generally leading to increased sorption. [] Under aerobic conditions, this compound exhibits moderate degradation rates in soil, with half-lives ranging from 17.8 to 20.6 days. []

Q18: What strategies can be employed to improve the dissolution and bioavailability of this compound?

A19: One effective strategy involves formulating this compound as solid dispersions using polymers like hydroxypropyl methylcellulose (HPMC). [] Studies demonstrate that incorporating this compound into HPMC-based solid dispersions significantly enhances its dissolution rate compared to pure this compound or corresponding physical mixtures. [] This improvement in dissolution translates to better bioavailability, making it a promising approach to optimize this compound's therapeutic efficacy. []

Q19: Does this compound interact with drug transporters, and if so, what are the implications?

A20: Yes, this compound and its 1-O-β-glucuronide metabolite can inhibit the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter responsible for the hepatic uptake of various drugs. [] This inhibition can potentially lead to increased plasma concentrations of co-administered drugs that are substrates of OATP1B1. []

Q20: How does this compound compare to pravastatin in their effects on plasma lipoproteins?

A23: Comparing the effects of this compound and pravastatin, a HMG-CoA reductase inhibitor, reveals distinct mechanisms of action on lipoprotein metabolism. [] Pravastatin demonstrates superior efficacy in lowering total and LDL cholesterol levels compared to this compound. [] Conversely, this compound shows a greater reduction in triglyceride levels and a more significant increase in HDL cholesterol compared to pravastatin. [] Furthermore, this compound treatment leads to a decrease in LDL particle size, while pravastatin does not induce this change. [] This comparative analysis underscores the importance of individualized treatment strategies based on specific lipid profiles and therapeutic goals.

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